molecular formula C8H7ClN2O B13527385 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one

3-amino-7-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13527385
M. Wt: 182.61 g/mol
InChI Key: PZPCFHKLPJLPDJ-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one is a functionalized oxindole scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. The oxindole core is a privileged structure in drug discovery, and its substitution with an amino group at the C-3 position and a chloro moiety at the C-7 position provides a versatile intermediate for further chemical elaboration . This compound serves as a critical building block in the synthesis of more complex molecules, particularly indole-based hybrids and synthetic analogues inspired by natural products . Researchers are exploring such hybrids, for instance, by combining the oxindole scaffold with other pharmacophores like imidazole, to create multifunctional agents aimed at overcoming persistent medical challenges such as multidrug resistance in cancer and bacteria . In anticancer research, indole and oxindole derivatives are investigated for their ability to inhibit a wide range of biological targets, including various kinases, tubulin polymerization, and efflux pumps, which can help circumvent resistance to conventional therapies . Additionally, the structural features of this compound make it a promising precursor for developing anti-inflammatory agents, with research indicating the potential of indole-2-one derivatives to inhibit key pro-inflammatory cytokines . Its value lies in its role as a key synthetic intermediate for researchers focused on the design, synthesis, and biological evaluation of new chemical entities targeting cancer, infectious diseases, and inflammatory conditions.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-amino-7-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12)

InChI Key

PZPCFHKLPJLPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It is a building block for synthesizing complex indole derivatives.
  • Biology It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
  • Industry It is used to develop new materials and as a precursor in synthesizing pharmaceuticals.

Case Studies and Research Findings
Several studies have explored the therapeutic potential of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one in preclinical models:

  • Sleep Disorders Administration of this compound improved sleep quality in rodent models by enhancing melatonin receptor signaling.
  • Cancer Research Preliminary investigations have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis, particularly in cells exhibiting high levels of NQO1 expression.
  • Neuroprotective Effects Additional research suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.

Mechanism of Action

Mechanism of Action

The mechanism of action of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Positional Isomerism and Chlorine Substitution

  • The hydrochloride salt improves solubility, which may enhance bioavailability compared to the neutral 7-chloro derivative .
  • 7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one (AldrichCPR):
    The benzoyl group at position 7 introduces bulkiness, likely reducing membrane permeability but increasing affinity for hydrophobic binding pockets. The chlorine at position 5 may stabilize aromatic interactions in enzyme active sites .

Functional Group Modifications

  • (Z)-5-Acetyl-3-(1H-pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (26): The acetyl group at position 5 and pyrazole substituent create a conjugated system, enhancing π-π stacking with kinases like TLK2. However, the lack of an amino group limits hydrogen bonding compared to the target compound .
  • 3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one :
    The acetoxy group increases electrophilicity, making it reactive toward nucleophilic residues in enzymes. The bromine atom at position 5 provides heavier halogen bonding, which may improve binding affinity but reduce metabolic stability .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Biological Activity Key References
3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one 3-NH₂, 7-Cl 196.63 (calc.) Kinase inhibition (proposed)
3-Amino-5-chloro-2,3-dihydro-1H-indol-2-one 3-NH₂, 5-Cl 196.63 (calc.) Kinase inhibition (TLK2)
(Z)-5-Acetyl-3-(pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one 5-Ac, pyrazole substituent 272.27 TLK2 inhibition (IC₅₀ = 0.12 µM)
3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one 3-OAc, 5-Br 268.07 Antihypoxic activity
7-Benzoyl-5-chloro-2,3-dihydro-1H-indol-2-one 7-Bz, 5-Cl 299.74 Early-stage drug discovery

Biological Activity

3-Amino-7-chloro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C9H9ClN2O
Molecular Weight: 198.64 g/mol
IUPAC Name: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one

The biological activity of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can act as an enzyme inhibitor or modulate receptor activity. Its amino and chloro substituents enhance its binding affinity and specificity towards specific enzymes and receptors involved in critical cellular processes.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one against several pathogenic microorganisms. Notably, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.90 µg/mL
MRSA (ATCC 43300)<1 µg/mL
S. epidermidis (ATCC 12228)7.80 µg/mL
Candida albicansMIC 7.80 µg/mL

These results indicate that the compound has substantial potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one exhibits antiproliferative effects against various cancer cell lines. It has been tested against rapidly dividing cells such as A549 (lung cancer) and demonstrated significant cytotoxicity.

Cell Line GI50 (µM)
A549 (lung cancer)29 nM
MCF7 (breast cancer)47 nM

The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one against MRSA strains. The compound showed an MIC of less than 1 µg/mL, indicating strong antibacterial properties suitable for further exploration in clinical settings .
  • Cytotoxicity in Cancer Cells : In research focusing on antiproliferative effects, the compound was found to inhibit the growth of A549 cells with a GI50 value of 29 nM, showcasing its potential as an anticancer agent .

Q & A

Q. How can reaction by-products be analyzed to improve synthetic efficiency?

  • Methodological Answer : By-products (e.g., over-oxidized indoles or dechlorinated derivatives) are identified via LC-MS/MS fragmentation patterns. Mechanistic studies (e.g., deuterium labeling) trace hydrogen transfer steps in cyclization. Adjusting stoichiometry of reducing agents (e.g., NaBH₄) or switching to milder oxidants (e.g., TEMPO) minimizes undesired pathways .

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